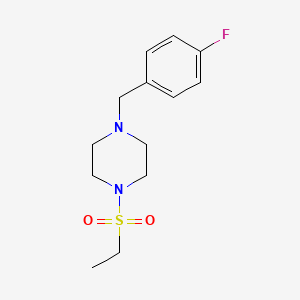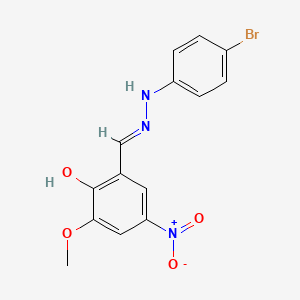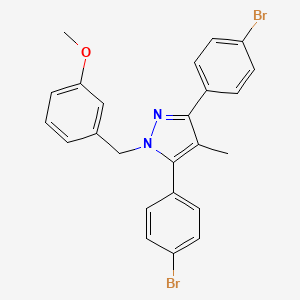![molecular formula C19H12ClN3O3S B10888693 N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE: is a heterocyclic compound that contains a thiazole ring, a furan ring, and both chlorophenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated furan compound under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the furan ring using a mixture of concentrated nitric and sulfuric acids.
Coupling with Chlorophenylamine: The final step involves coupling the nitro-substituted thiazole-furan intermediate with 4-chlorophenylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more safely and efficiently.
化学反应分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using a catalyst like palladium on carbon.
Reduction: The nitro group can also undergo reduction to form an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorine: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts for various organic transformations.
Biology:
Antimicrobial Activity: Due to the presence of the nitro group, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE depends on its application. For instance, if used as an antimicrobial agent, the nitro group can undergo bioreduction within microbial cells to form reactive intermediates that damage cellular components. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
- N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3,4-OXADIAZOLE}
- N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3,4-THIADIAZOLE}
Comparison:
- Structural Differences: The presence of different heterocyclic rings (oxadiazole vs. thiazole) can significantly affect the compound’s chemical reactivity and biological activity.
- Unique Properties: The thiazole ring in N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE may confer unique electronic properties that are beneficial in specific applications such as catalysis or material science.
This detailed article provides a comprehensive overview of N-(4-CHLOROPHENYL)-N-{4-[5-(4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H12ClN3O3S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H12ClN3O3S/c20-13-3-5-14(6-4-13)21-19-22-16(11-27-19)18-10-9-17(26-18)12-1-7-15(8-2-12)23(24)25/h1-11H,(H,21,22) |
InChI 键 |
QNTFZYDDGXVCTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine](/img/structure/B10888619.png)




![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10888641.png)


![(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10888661.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10888666.png)

![methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate](/img/structure/B10888685.png)
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
